Nonadecyl acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
nonadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(2)22/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVGKJKNNMIUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336881 | |
| Record name | Nonadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-43-1 | |
| Record name | Nonadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of Nonadecyl Acetate
Nonadecyl acetate (B1210297) is the ester formed from 1-nonadecanol (B74867) and acetic acid. Its long, saturated 19-carbon chain imparts specific physical properties characteristic of long-chain lipids.
| Property | Value | Reference |
| CAS Number | 1577-43-1 | larodan.comchemicalbook.comindofinechemical.combldpharm.com |
| Molecular Formula | C₂₁H₄₂O₂ | larodan.comchemicalbook.comindofinechemical.combldpharm.comalfa-chemistry.com |
| Molecular Weight | 326.56 g/mol | larodan.comchemicalbook.comindofinechemical.combldpharm.comalfa-chemistry.com |
| IUPAC Name | Nonadecyl acetate | N/A |
| Synonyms | 1-Acetoxynonadecane, Nonadecanyl acetate | larodan.comchemicalbook.com |
| Boiling Point | 354.3 ± 5.0 °C (Predicted) | chemicalbook.com |
| Purity | >99% (Commercially available) | larodan.comindofinechemical.com |
| Physical State | Solid at room temperature | N/A |
| Storage | Freezer | larodan.com |
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Advanced Synthetic Methodologies for Nonadecyl Acetate and Analogues
Chemical Synthesis Approaches for Long-Chain Esters
Chemical synthesis remains a primary route for producing long-chain esters, offering versatility and scalability. The main approaches involve direct esterification, derivatization for analogues, and the use of advanced catalytic systems to optimize reaction conditions.
Esterification Reactions Utilizing Long-Chain Alcohols and Acetylating Agents
The direct acetylation of long-chain alcohols is a fundamental method for producing nonadecyl acetate (B1210297). This involves the reaction of nonadecan-1-ol with an acetylating agent. The choice of agent and reaction conditions significantly impacts yield and purity.
One straightforward approach is the use of highly reactive acetylating agents like acetyl chloride. Studies have demonstrated an efficient, uncatalyzed esterification of various alcohols, including long-chain aliphatic alcohols, with acetyl chloride under solvent-free conditions. iiste.org For instance, reacting decanol (B1663958) with acetyl chloride in a 1:4 proportion resulted in a high yield of the corresponding ester, suggesting the applicability of this protocol for longer chains like nonadecanol. iiste.org
Alternatively, transesterification using common acetate esters as the acetyl source provides a milder, often more environmentally benign route. nih.govnih.gov Ethyl acetate can serve as both the acetylating agent and the solvent. nih.gov This reaction can be effectively mediated by a base, such as potassium hydroxide (B78521) (KOH), and has been shown to successfully acetylate primary saturated long-chain alcohols with high yields. nih.gov Another method involves using solid sodium hydroxide (NaOH) in a micro-column to facilitate the transesterification of long-chain fatty alcohols with ethyl or methyl acetate. nih.gov
Table 1: Comparison of Chemical Acetylation Methods for Long-Chain Alcohols
| Acetylating Agent | Catalyst/Mediator | Key Features | Reference(s) |
| Acetyl Chloride | None (uncatalyzed) | Solvent-free, rapid reaction, high yields. | iiste.org |
| Ethyl Acetate | Potassium Hydroxide (KOH) | Mild conditions, ethyl acetate acts as solvent and reagent. | nih.gov |
| Ethyl/Methyl Acetate | Sodium Hydroxide (NaOH) | Solid-phase catalyst, suitable for transesterification. | nih.gov |
Derivatization Strategies for Nonadecyl Acetate Analogues (e.g., Halogenated Nonadecyl Acetates)
The synthesis of this compound analogues, such as those containing halogen atoms, involves specialized derivatization strategies. While direct synthesis of halogenated this compound is not extensively documented, established methods for halogenating organic molecules can be applied. For instance, compounds like nonadecyl trifluoroacetate (B77799) and nonadecyl pentafluoropropionate have been identified, indicating the existence of such halogenated long-chain esters. researchgate.netsemanticscholar.org
Synthetic strategies could involve two primary pathways:
Halogenation of the Alcohol Precursor: Nonadecan-1-ol could be halogenated first, followed by esterification with acetic anhydride (B1165640) or acetyl chloride.
Use of a Halogenated Acetylating Agent: Nonadecan-1-ol could be reacted with a halogenated acetylating agent, such as trifluoroacetic anhydride or chloroacetyl chloride, to introduce the halogenated acetyl group.
Catalytic Systems and Reaction Optimization in Long-Chain Ester Synthesis
Catalysis is crucial for developing efficient, selective, and sustainable esterification processes. For long-chain esters, both homogeneous and heterogeneous catalysts are employed to overcome the challenges posed by the substrates' low reactivity and potential for side reactions.
Simple zinc(II) salts (e.g., ZnO, Zn(OAc)₂, Zn(TfO)₂) have been identified as effective and recyclable homogeneous catalysts for the solvent-free esterification of fatty acids with long-chain alcohols. acs.orgacs.org The catalytic activity is dependent on the nature of the counterion, with poorly coordinating anions or those containing basic Brønsted anions being most effective. acs.org This system allows for the gradual removal of water, driving the reaction toward completion. acs.orgacs.org
Heterogeneous catalysts are advantageous due to their ease of separation and reuse. A sulfonated carbon catalyst (SO3H-carbon) derived from glycerol (B35011) has proven highly efficient for the solvent-free synthesis of wax esters from long-chain fatty acids and alcohols. ajgreenchem.com Reaction optimization studies for this system have determined ideal conditions, such as a catalyst loading of 20 wt.%, a temperature of 90 °C, and a 1:1 substrate molar ratio, to achieve maximum conversion. ajgreenchem.com Other solid acid catalysts, including zeolites like Hβ, HY, and HZSM5, are also effective for the esterification of alcohols with acetic acid, with their activity being linked to their acidity. researchgate.net
Table 2: Performance of Catalytic Systems in Long-Chain Ester Synthesis
| Catalyst System | Type | Substrates | Key Optimization Parameters | Reference(s) |
| Zinc(II) Salts | Homogeneous | Fatty Acids & Long-Chain Alcohols | Catalyst counterion, water removal | acs.orgacs.org |
| SO3H-Carbon | Heterogeneous | Long-Chain Fatty Acids & Alcohols | 20 wt.% catalyst loading, 90 °C temperature | ajgreenchem.com |
| Zeolites (Hβ, HY, HZSM5) | Heterogeneous | Alcohols & Acetic Acid | Catalyst acidity, catalyst concentration | researchgate.net |
| Palladium(II) Hydride | Homogeneous | Long-Chain Olefins & Alcohols | Ligand choice, pressure | researchgate.net |
Biocatalytic and Biotechnological Production Routes
Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing enzymes or whole microbial systems to produce esters under mild conditions with high specificity.
Enzymatic Esterification and Transesterification Using Lipases
Lipases are widely used biocatalysts for ester synthesis due to their stability in organic solvents and their ability to catalyze both esterification and transesterification reactions. nih.gov These enzymes are highly effective for producing long-chain esters like this compound. The synthesis can be performed via direct esterification of nonadecanol with acetic acid or through transesterification with an acyl donor like vinyl acetate or ethyl acetate. scielo.br
The enzymatic synthesis of flavor esters, such as geranyl acetate, using Candida antarctica lipase (B570770) B (CalB) has been extensively studied and provides a model for this compound production. srce.hr The reaction mechanism typically follows a Ping-Pong Bi-Bi model where the enzyme first forms an acyl-enzyme intermediate with the acyl donor, which is then attacked by the alcohol. srce.hr Optimization of enzymatic reactions involves several parameters:
Substrate Molar Ratio: An excess of one substrate can shift the equilibrium towards product formation.
Enzyme Loading: Higher catalyst concentration generally increases the reaction rate up to a certain point.
Temperature: Affects both enzyme activity and stability.
Solvent System: The choice of organic solvent can significantly influence enzyme activity and substrate solubility. nih.gov Solvent-free systems are also an option, where one of the liquid substrates can act as the solvent. scielo.br
Transesterification catalyzed by lipases is particularly advantageous as it can be performed under very mild conditions. scielo.brnih.gov For example, the synthesis of neryl acetate was achieved by reacting nerol (B1678202) with vinyl acetate in a solvent-free system, with the lipase demonstrating high efficiency at 40 °C. scielo.br
Table 3: Examples of Lipase-Catalyzed Ester Synthesis
| Enzyme Source | Reaction Type | Substrates | Key Finding | Reference(s) |
| Candida antarctica (CalB) | Esterification | Geraniol & Acetic Acid | Follows Ping-Pong Bi-Bi mechanism; optimized for temperature and substrate concentration. | srce.hr |
| Rhizomucor miehei | Esterification | Isoamyl alcohol & Isovaleric acid | Optimization using multivariate analysis in a solvent-free system. | nih.gov |
| Screened Lipase | Transesterification | Nerol & Vinyl Acetate | Optimized in a solvent-free system at 40 °C. | scielo.br |
| Immobilized Lipase | Esterification | Ferulic Acid & Docosanol | Use of molecular sieves to absorb water by-product shifts equilibrium. |
Microbial Production of Acetate and Related Esters (e.g., Acetogenic Bacteria)
Acetogenic bacteria are a unique group of anaerobes capable of producing acetate from C1 feedstocks (CO, CO₂) and hydrogen via the Wood-Ljungdahl pathway. semanticscholar.orgmdpi.com This metabolic capability makes them attractive platforms for the sustainable production of acetate and its derivatives. frontiersin.org While these organisms naturally produce acetic acid and ethanol, metabolic engineering can redirect their carbon flux towards the synthesis of other valuable chemicals, including acetate esters. researchgate.net
The core of this pathway involves the reduction of CO₂ to a methyl group and the reduction of another CO₂ molecule to carbon monoxide, which are then combined to form acetyl-CoA. semanticscholar.orgfrontiersin.org This acetyl-CoA is a central metabolic intermediate. In native acetogens, it is primarily converted to acetate to generate ATP. semanticscholar.org
To produce acetate esters, a heterologous pathway must be introduced. By expressing genes encoding for alcohol acetyltransferases (AATs), which catalyze the formation of an ester from an alcohol and acetyl-CoA, engineered acetogens can synthesize acetate esters. researchgate.net For example, expressing an AAT in Clostridium autoethanogenum or Clostridium ljungdahlii and supplementing the fermentation with specific alcohols (like ethanol, butanol, or even longer-chain alcohols) can lead to the production of the corresponding acetate esters, such as ethyl acetate and butyl acetate. researchgate.net This strategy opens a potential route for the microbial production of this compound, provided that nonadecan-1-ol could be supplied to the culture and utilized by the engineered AAT enzyme.
Metabolic Engineering Strategies for Enhanced Biosynthesis of Long-Chain Esters
The microbial production of specific long-chain esters like this compound presents a sustainable alternative to traditional chemical synthesis. Metabolic engineering of microorganisms, particularly oleaginous yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica, has become a primary focus for producing fatty acid-derived chemicals. royalsocietypublishing.orgaimspress.com These yeasts are ideal hosts due to their inherent capacity for high-density fermentation and their well-characterized lipid metabolism. aimspress.com The biosynthesis of this compound in an engineered microbe involves a three-stage pathway: the synthesis of nonadecanoic acid (a C19 fatty acid), its reduction to 1-nonadecanol (B74867), and the final esterification with an acetyl group.
The foundational strategies in metabolic engineering for this purpose often follow a "push-pull-block" approach. royalsocietypublishing.org This involves "pushing" the carbon flux towards fatty acid synthesis by increasing the supply of precursors, "pulling" the fatty acids towards the desired product by overexpressing the terminal enzymes, and "blocking" competing metabolic pathways that divert intermediates away from the target product. royalsocietypublishing.org
A primary challenge is to augment the intracellular pools of the basic building blocks for fatty acid synthesis: acetyl-CoA and malonyl-CoA. nih.gov Overexpression of the endogenous acetyl-CoA carboxylase (ACC1), which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, is a common strategy to increase the malonyl-CoA supply. aimspress.com This is often a rate-limiting step in fatty acid biosynthesis. aimspress.com Additionally, engineering the central carbon metabolism to direct more carbon towards cytosolic acetyl-CoA is crucial. nih.gov
To achieve the synthesis of C19 fatty acids, which are uncommon in many host organisms, the native fatty acid synthase (FAS) system may need to be engineered or supplemented with heterologous enzymes. nih.govresearchgate.net For instance, the expression of a mycobacterial FAS I system in S. cerevisiae has been shown to increase the production of very-long-chain fatty acids (VLCFAs). nih.govresearchgate.net Furthermore, heterologous expression of specific elongases can extend the chain length of common fatty acids like palmitic acid (C16:0) to the desired C19 length. frontiersin.org In some cases, as demonstrated in Yarrowia lipolytica, heterologous expression of enzymes like cyclopropane (B1198618) fatty acid synthase from Escherichia coli can lead to the production of C19 cyclopropanated fatty acids, showcasing the flexibility of yeast lipid metabolism. nih.gov
Once nonadecanoyl-CoA is synthesized, it must be converted to 1-nonadecanol. This is achieved by introducing a fatty acyl-CoA reductase (FAR). nrel.gov The choice of FAR is critical as its substrate specificity will influence the profile of fatty alcohols produced. collectionscanada.gc.ca Expressing bacterial FAR genes in oleaginous yeasts like Yarrowia lipolytica and Lipomyces starkeyi has successfully led to the production of long-chain fatty alcohols, with hexadecanol (B772) (C16) and octadecanol (C18) being predominant. nrel.gov For the specific production of 1-nonadecanol, a FAR with high specificity for C19 acyl-CoAs would be required.
The final step is the esterification of 1-nonadecanol with an acetyl-CoA molecule to form this compound. This reaction is catalyzed by a wax ester synthase (WS) or an alcohol acetyltransferase (AATase). royalsocietypublishing.orgnih.gov The bifunctional wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) from bacteria like Marinobacter aquaeolei is often used, though its preference is typically for longer-chain fatty alcohols. nih.gov Therefore, protein engineering of these synthases may be necessary to improve their activity towards specific, shorter-chain alcohols like 1-nonadecanol. nih.gov Alternatively, co-expression of an AATase with a pathway for alcohol biosynthesis can produce the corresponding acetate ester. royalsocietypublishing.org
The following table summarizes key research findings relevant to the metabolic engineering of long-chain esters in yeast:
| Host Organism | Genetic Modification Strategy | Target Product(s) | Titer | Reference |
| Saccharomyces cerevisiae | Rewired fatty acid elongation, implemented Mycobacterial FAS I system, expressed a specific fatty acid reductase. | Docosanol (C22 fatty alcohol) | 83.5 mg/L | nih.govresearchgate.net |
| Yarrowia lipolytica | Expressed bacterial fatty acyl-CoA reductase (FAR) gene. | Hexadecanol and Octadecanol | 167 mg/L | nrel.gov |
| Lipomyces starkeyi | Expressed bacterial fatty acyl-CoA reductase (FAR) gene. | Hexadecanol and Octadecanol | 770 mg/L | nrel.gov |
| Yarrowia lipolytica | Heterologous expression of E. coli cyclopropane fatty acid synthase. | C19 cyclopropanated fatty acids | 3.03 ± 0.26 g/L | nih.gov |
| Saccharomyces cerevisiae | Overexpression of wax synthase from Marinobacter aquaeolei (Maqu_0168). | Wax Esters | Not specified | nih.gov |
Biosynthesis and Degradation Pathways of Nonadecyl Acetate
Elucidation of Biosynthetic Routes for Long-Chain Esters
The biosynthesis of nonadecyl acetate (B1210297), a long-chain ester, is intrinsically linked to fundamental metabolic pathways responsible for producing fatty acids and lipids. The formation of this compound involves the construction of a C19 alkyl chain (nonadecyl) and its subsequent esterification with an acetate group.
Acetate Pathway Involvement in Fatty Acid and Lipid Metabolism
The acetate pathway, also referred to as the polyketide pathway, is a central biosynthetic route for the production of fatty acids. wikipedia.org This pathway commences with the precursor molecule acetyl-CoA and proceeds through the sequential addition of two-carbon units, which are typically derived from malonyl-CoA, to create progressively longer carbon chains. wikipedia.orgrsc.org
Two primary enzyme systems are essential for fatty acid biosynthesis:
Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the initial, committed step, which is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. rsc.org
Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the subsequent elongation of the fatty acid chain. rsc.org
In the context of nonadecyl acetate, the acetate-malonate pathway provides the necessary building blocks for the formation of the long-chain aliphatic portion of the molecule. slideshare.net The process begins with acetyl-CoA, which can be derived from various metabolic processes, including glycolysis. slideshare.net Through the action of ACCase and FAS, the carbon chain is extended to the required length for nonadecanol, the alcohol precursor to this compound.
Enzymatic Steps and Precursor Utilization in Nonadecyl Chain Formation
The formation of the nonadecyl (C19) chain is a multi-step enzymatic process that extends beyond the initial production of standard-length fatty acids. Key enzymes involved in this elongation process include:
Elongase of very-long-chain fatty acids (ELO): These enzymes are critical for extending fatty acid carbon chains. frontiersin.org They catalyze the condensation reaction where malonyl-CoA provides a two-carbon unit to an existing fatty acyl-CoA. frontiersin.org
Very-long-chain 3-oxoacyl-CoA reductase (KAR): Following the elongation step by ELO, which results in a 3-ketoacyl-CoA, KAR catalyzes the reduction of this intermediate to form a 3-hydroxyacyl-CoA. frontiersin.org
This cycle of elongation and reduction is repeated until the desired chain length of 19 carbons is achieved, forming nonadecanoyl-CoA. This very-long-chain acyl-CoA is then a substrate for acyl-CoA reductases, which convert it into the corresponding aldehyde, and subsequently, an alcohol dehydrogenase reduces the aldehyde to 1-nonadecanol (B74867). pnas.org The final step in the biosynthesis of this compound is the esterification of 1-nonadecanol with an acetate group, a reaction likely catalyzed by an acetyltransferase. researchgate.net In some organisms, the synthesis of long-chain esters can be achieved through the action of enzymes like wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), which can utilize a range of acyl-CoAs and fatty alcohols as substrates. conicet.gov.ar
Comparative Biosynthetic Analysis Across Diverse Organisms
The biosynthesis of long-chain esters, including acetates, is observed across a variety of organisms, particularly in insects where they often function as components of cuticular waxes and pheromones. pnas.orgresearchgate.net
Insects: Many insect species utilize fatty acids as precursors for pheromones, which can be aldehydes, alcohols, or acetate esters. researchgate.net The biosynthetic pathways in moths, for instance, involve a series of enzymes including desaturases, chain-shortening enzymes, fatty acyl-CoA reductases, oxidases, and acetyltransferases to produce a diverse array of pheromone components. researchgate.net The biosynthesis of cuticular hydrocarbons in insects like Drosophila melanogaster involves fatty acid synthases, elongases, and desaturases to produce very long-chain acyl-CoA thioesters, which are then converted to aldehydes and finally hydrocarbons by an oxidative decarbonylase. pnas.org This highlights the enzymatic machinery available in insects for the modification of long-chain fatty acids.
Plants: Plants also produce a variety of long-chain alkyl compounds. nih.gov Enzymes such as chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS), typically involved in the biosynthesis of polyphenols, have been shown to accept CoA esters of long-chain fatty acids as starter substrates. nih.gov This suggests a potential role for similar enzymes in the production of long-chain alkyl esters in plants.
Microorganisms: Certain bacteria and fungi are also capable of producing and modifying long-chain fatty acids and esters. While direct evidence for this compound biosynthesis is limited, the metabolic pathways for fatty acid and acetate utilization are well-established. For instance, some bacteria can synthesize wax esters from long-chain carboxylic acids and fatty alcohols. conicet.gov.ar
Mechanisms of Biological and Environmental Degradation
The breakdown of this compound in the environment is primarily mediated by microbial activity, involving the enzymatic cleavage of the ester bond and the subsequent metabolism of the resulting alcohol and acetate.
Microbial Degradation Processes (e.g., Fungal and Bacterial Acetate Metabolism)
Microorganisms play a crucial role in the degradation of esters. The initial step is the hydrolysis of the ester bond, releasing nonadecanol and acetate.
Bacterial Degradation: Bacteria are well-known for their ability to degrade a wide range of organic compounds. In the context of esters, the degradation of phthalate (B1215562) esters (PAEs) provides a model for understanding this process. The initial breakdown of the ester bond releases a long-chain alcohol and an acid. researchgate.net While PAEs with short ester chains are readily biodegraded, those with long ester chains are more resistant to degradation. researchgate.net Gram-positive bacteria, in particular, have demonstrated a broader substrate spectrum, being capable of degrading both low and high molecular weight PAEs. nih.gov Once released, the acetate can be assimilated into central metabolism. Bacteria possess several mechanisms for this, typically involving the conversion of acetate to acetyl-CoA by enzymes like acetyl-CoA synthetase (ACS). nih.gov This acetyl-CoA can then enter the glyoxylate (B1226380) and TCA cycles for energy generation and the production of biosynthetic intermediates. nih.gov The long-chain alcohol, nonadecanol, would likely be oxidized to the corresponding fatty acid and then degraded via the β-oxidation pathway, which sequentially removes two-carbon units as acetyl-CoA. nih.gov
Fungal Degradation: Fungi also actively metabolize fatty acids and acetate. In fungi, the degradation of fatty acids to acetyl-CoA occurs through the β-oxidation pathway, which can be located in both peroxisomes and mitochondria. researchgate.net The resulting acetyl-CoA can then be utilized in the glyoxylate cycle, allowing the fungus to use it as a carbon source for gluconeogenesis. researchgate.net Fungi like Aspergillus fumigatus can metabolize acetate via the glyoxylate and TCA cycles, a process regulated by the transcription factor FacB. nih.govasm.org The utilization of acetate as a carbon source is critical for some fungi, particularly in host environments where it may be a readily available nutrient. asm.orgubc.ca
Enzymatic Degradation of Long-Chain Esters (e.g., Esterase Activity)
The key enzymes responsible for the initial step of this compound degradation are esterases and lipases. These enzymes catalyze the hydrolysis of ester bonds.
Esterases and Lipases: Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are both hydrolases, but they typically differ in their substrate preference. scielo.br Esterases generally prefer to hydrolyze water-soluble esters with short-chain fatty acids, while lipases are more active against water-insoluble triglycerides with long-chain fatty acids. scielo.br However, this distinction is not always absolute.
Specificity for Long-Chain Esters: Some microbial esterases exhibit activity towards long-chain acyl esters. For example, an esterase from Pseudomonas aeruginosa located on the outer membrane was found to hydrolyze long-chain (C12-C18) acyl-CoAs and other long-chain acyl esters. nih.gov This suggests that bacteria possess specific enzymes capable of initiating the degradation of compounds like this compound. Conversely, some esterases, like one isolated from the halotolerant bacterium Salimicrobium sp., show a preference for short-chain p-nitrophenyl esters and have very low activity on long-chain esters. d-nb.info The degradation of long-chain esters can be a limiting factor in some environments. For instance, the degradation of nonadecyl prop-2-enoate in soil shows that while the acrylate (B77674) part is broken down relatively quickly, the nonadecyl chain is more resistant. vulcanchem.com
The enzymatic cleavage of this compound would yield 1-nonadecanol and acetic acid. The 1-nonadecanol can then be oxidized to nonadecanoic acid and subsequently catabolized through β-oxidation. The acetate can be activated to acetyl-CoA and enter central metabolic pathways. frontiersin.org
Environmental Fate and Biotransformation Pathways of Fatty Acid Esters
The environmental fate of this compound is dictated by the general behavior of long-chain fatty acid esters in various environmental compartments. Key processes include biodegradation, hydrolysis, and physical partitioning.
Biodegradation
Fatty acid esters are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. nih.gov The process is typically initiated by microbial enzymes.
Aerobic Degradation: In the presence of oxygen, microorganisms utilize esterases and lipases to hydrolyze the ester bond. This initial step yields 1-nonadecanol and acetate. The resulting long-chain alcohol (1-nonadecanol) is then typically oxidized by alcohol and aldehyde dehydrogenases to the corresponding fatty acid, nonadecanoic acid. This fatty acid subsequently enters the β-oxidation cycle, where it is broken down into two-carbon acetyl-CoA units, which are then funneled into the citric acid cycle for energy production. rsc.org The acetate is also readily metabolized by microorganisms. rsc.org
Anaerobic Degradation: In anoxic environments, a similar initial hydrolysis step occurs. Denitrifying bacteria, such as Pseudomonas stutzeri, have been shown to degrade long-chain alkylamines (structurally similar to the alcohol portion) completely, using them as carbon and nitrogen sources. oup.com The subsequent degradation of the long-chain fatty acid via β-oxidation is often a slower process carried out by syntrophic communities of bacteria, where proton-reducing acetogens work in concert with methanogens.
Abiotic Degradation and Environmental Partitioning
While biodegradation is the primary transformation pathway, abiotic processes can also play a role.
Hydrolysis: The ester bond in this compound can undergo chemical hydrolysis, although this process is generally slower than microbial degradation for readily biodegradable esters.
Partitioning: Due to its long alkyl chain, this compound is expected to have very low water solubility and a high octanol-water partition coefficient (Kow). Consequently, when released into the environment, it will have a strong tendency to adsorb to soil, sediment, and sludge, where it will be subject to microbial degradation. nih.gov Its low volatility means that it is unlikely to be significantly dispersed in the atmosphere.
Advanced Analytical and Spectroscopic Characterization in Nonadecyl Acetate Research
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is a cornerstone in the analysis of nonadecyl acetate (B1210297), offering high sensitivity and specificity. It is often coupled with chromatographic techniques for the separation of complex mixtures prior to detection.
Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like nonadecyl acetate. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint.
The NIST WebBook provides mass spectral data for 1-acetoxynonadecane (an alternative name for this compound), which is crucial for its identification. nist.gov In research, GC-MS has been used to profile complex organic mixtures where this compound and related compounds are present. For instance, a study analyzing various consumer products detected this compound, confirming its presence in certain formulations. mst.dk Another study on the ethanolic extracts of Canna indica flowers identified a related compound, nonadecyl trifluoroacetate (B77799), through GC-MS analysis, highlighting the technique's utility in identifying long-chain esters in natural product extracts. plantarchives.orgresearchgate.net The fragmentation pattern in the mass spectrum is key to identification. For this compound, characteristic fragments would arise from the cleavage of the ester bond and fragmentation of the long alkyl chain.
Table 1: Representative GC-MS Data for Compounds Related to this compound
| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
|---|---|---|---|---|
| This compound | Not specified | C21H42O2 | 326.56 | Data available in NIST library nist.gov |
| Nonadecyl trifluoroacetate | 15.747 | C21H39F3O2 | 380 | Not specified ijisrt.com |
While GC-MS is highly effective, liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing less volatile or thermally labile compounds. nih.gov Ultra-fast liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UFLC/Q-TOF-MS) has emerged as a powerful tool for the rapid separation and identification of compounds in complex mixtures with high resolution and mass accuracy. mdpi.comhmdb.ca
Though specific UFLC/Q-TOF-MS studies on this compound are not prevalent, the technique is widely applied to the analysis of long-chain fatty acids and their esters. chromatographyonline.comnih.gov For this compound, UFLC would separate it from other components in a sample, and the Q-TOF-MS would provide a highly accurate mass measurement of the molecular ion, which is critical for confirming its elemental composition. This is particularly useful in metabolomics and natural product research where complex matrices are common. nih.gov The high sensitivity of modern LC-MS systems allows for the detection of trace amounts of such compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. It provides information about the carbon-hydrogen framework of the molecule.
¹H (proton) and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound. The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons.
For this compound (CH₃COO(CH₂)₁₈CH₃), the expected ¹H NMR signals would include:
A singlet for the methyl protons of the acetate group (CH₃COO-) typically appearing around δ 2.0 ppm.
A triplet for the methylene (B1212753) protons attached to the ester oxygen (-O-CH₂-) around δ 4.0 ppm.
A large, broad signal for the numerous methylene groups of the long alkyl chain ((CH₂)₁₇) typically between δ 1.2-1.6 ppm.
A triplet for the terminal methyl protons of the nonadecyl chain (-CH₃) around δ 0.9 ppm.
The ¹³C NMR spectrum would show:
A signal for the carbonyl carbon of the acetate group (C=O) in the downfield region, around δ 170-171 ppm. mdpi.com
A signal for the methyl carbon of the acetate group around δ 21 ppm.
A signal for the methylene carbon attached to the ester oxygen (-O-CH₂-) around δ 64-65 ppm.
A series of signals for the methylene carbons of the long alkyl chain between δ 22-32 ppm.
A signal for the terminal methyl carbon of the nonadecyl chain around δ 14 ppm. mdpi.com
The chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS). wikipedia.orgfishersci.sefishersci.atuni.luindiamart.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Acetate CH₃ | ~2.0 (s) | ~21 |
| Acetate C=O | - | ~171 |
| -O-CH₂- | ~4.0 (t) | ~65 |
| -(CH₂)₁₇- | ~1.2-1.6 (m) | ~22-32 |
| Terminal CH₃ | ~0.9 (t) | ~14 |
(s = singlet, t = triplet, m = multiplet)
For complex molecules, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. While this compound itself is achiral and has limited complex stereochemistry, these techniques would be invaluable for confirming assignments. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity between the -O-CH₂- group and the adjacent methylene group in the alkyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the assignments made from the 1D spectra. For more complex, substituted long-chain esters, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to determine the molecule's preferred conformation in solution.
¹H and ¹³C NMR for Assignment of Carbon Skeleton and Acetate Moiety
Chromatographic Methods for Separation and Purification
Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of this compound and other long-chain esters. High-performance liquid chromatography and thin-layer chromatography are the most commonly employed methods.
Other Advanced Analytical Techniques
Beyond spectroscopy and chromatography, other analytical methods provide deeper insights into the material properties of this compound, particularly in its solid state.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of solid materials. For long-chain esters, XRD analysis reveals information about the packing of molecules and the degree of crystallinity. The introduction of long alkyl chains, as in this compound, can lead to ordered, crystalline structures. Studies on cellulose (B213188) esters have shown that the grafting of long fatty acid chains onto a polymer backbone can either increase or decrease crystallinity depending on the specific structure. nih.gov The XRD pattern of a crystalline long-chain ester would typically show sharp diffraction peaks, while an amorphous sample would show a broad halo. nih.gov For example, in studies of jute fiber esters, new peaks in the XRD pattern appeared after esterification, which were attributed to the ordering of the long-chain fatty acyl groups.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition profile of materials. The technique involves monitoring the mass of a sample as it is heated at a controlled rate. TGA can determine the temperatures at which the compound begins to decompose. Research on related long-chain esters and polymers containing them shows that these compounds generally exhibit high thermal stability. For instance, thermogravimetric analysis of nonadecyl prop-2-enoate showed a decomposition onset at 210°C, with maximum degradation at 320°C, which was attributed to the cleavage of the ester bond. Similarly, other long-chain esters have been found to be thermally stable up to temperatures around 300°C. This information is critical for understanding the material's behavior at elevated temperatures.
Table 2: Summary of Advanced Analytical Techniques for Long-Chain Esters
| Technique | Information Obtained | Typical Findings for Long-Chain Esters |
| X-ray Diffraction (XRD) | Crystalline structure, degree of crystallinity, molecular packing. | Can show ordered structures due to packing of long alkyl chains. Esterification may alter the original crystallinity of a substrate. nih.gov |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, degradation profile. | Generally high thermal stability, with decomposition often initiated by the cleavage of the ester bond at temperatures above 200-300°C. |
Computational Chemistry and Modeling of Nonadecyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are used to solve the Schrödinger equation for a given molecule, yielding information about molecular orbitals, charge distribution, and bond parameters. nih.gov
For nonadecyl acetate (B1210297), quantum chemical calculations can predict key structural and electronic features. These calculations would typically optimize the geometry of the molecule to find its most stable three-dimensional structure. This includes predicting bond lengths, bond angles, and dihedral angles. For instance, the calculations would confirm the tetrahedral geometry around the carbonyl carbon and the ester oxygen, as well as the extended, flexible nature of the nonadecyl hydrocarbon chain. nih.gov
A crucial output of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A larger gap implies higher stability and lower reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution on each atom, revealing the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen atoms, which are key sites for electrophilic and nucleophilic attack, respectively. nih.gov
Table 1: Hypothetical Quantum Chemical Calculation Data for Nonadecyl Acetate This table illustrates the type of data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating capability (ionization potential). |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electron affinity). |
| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |
| NBO Charge on Carbonyl Carbon | +0.65 e | Identifies the primary electrophilic site in the molecule. |
| NBO Charge on Carbonyl Oxygen | -0.55 e | Identifies a primary nucleophilic site in the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on the static electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. nih.govdiva-portal.org
For a long-chain ester like this compound, with its significant conformational flexibility, MD simulations are invaluable. The 19-carbon chain can adopt a vast number of conformations in solution or in a biological matrix. MD simulations can explore this conformational space, identifying the most populated and energetically favorable shapes the molecule adopts. psu.edu This is crucial for understanding how it fits into a receptor binding pocket or arranges itself within a lipid membrane. Simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, to see how the environment influences its shape and dynamics. ucl.ac.uk
Furthermore, MD simulations provide detailed insights into intermolecular interactions. researchgate.net By simulating multiple this compound molecules together, one can study their aggregation behavior and the nature of the forces (e.g., van der Waals forces) that govern their packing. When simulated with other molecules, such as lipids or proteins, MD can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that mediate their association. nih.gov This is particularly relevant for its function as a semiochemical, where its interaction with carrier proteins or its diffusion through the waxy layer of an insect's cuticle are critical steps.
Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound This table outlines the types of insights that can be gained from MD simulations.
| Simulation Type | Key Parameters Measured | Insights Gained |
|---|---|---|
| Single molecule in solvent | Radius of gyration, end-to-end distance, dihedral angle distributions. | Characterization of molecular flexibility and preferred conformations (e.g., extended vs. folded). |
| Multiple molecules (aggregation) | Radial distribution functions, interaction energies. | Understanding of self-assembly, liquid-state structure, and cohesive forces. |
| Molecule with a protein | Binding energy, root-mean-square deviation (RMSD), intermolecular contacts. | Identification of stable binding poses, key interacting residues, and the stability of the complex. |
| Molecule in a lipid bilayer | Orientation, depth of insertion, diffusion coefficient. | Analysis of how the molecule partitions into and moves within a biological membrane. |
In Silico Prediction of Biological Receptor Binding and Specificity (e.g., Olfactory Receptors for Semiochemicals)
As a potential semiochemical, this compound's biological activity is initiated by its binding to a specific receptor, likely an olfactory receptor (OR) in an insect's antenna. epdf.pub Given the difficulty in experimentally identifying and characterizing these membrane-bound proteins, computational methods provide a first-pass screening to predict which receptors a ligand might bind to. herts.ac.uk
In silico techniques like molecular docking are commonly used for this purpose. mdpi.com This method computationally "docks" the ligand (this compound) into the three-dimensional structure of a target receptor. The receptor structure itself is often a model, built using homology modeling based on the known structures of related proteins. herts.ac.uk Docking algorithms generate numerous possible binding poses and score them based on the predicted binding affinity, which is estimated from factors like steric fit and intermolecular forces.
For this compound, docking studies could be performed against a library of known or predicted insect ORs. The results would highlight which receptors are most likely to bind the molecule and reveal the specific amino acid residues within the binding pocket that interact with the acetate headgroup and the long alkyl tail.
Machine learning and pharmacophore modeling offer alternative or complementary approaches. mdpi.com A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor. By comparing the pharmacophore of this compound to those of known ligands for various ORs, potential matches can be found. Machine learning models can be trained on large datasets of known ligand-receptor interactions to predict new interactions for molecules like this compound based on its structural properties. univ-paris-diderot.fr
Table 3: Example of a Virtual Screening Workflow for this compound This table describes a typical computational workflow to identify potential olfactory receptors.
| Step | Method | Objective |
|---|---|---|
| 1. Target Selection | Database search (e.g., GenBank) and homology modeling. | Generate 3D structural models of olfactory receptors from a target insect species. |
| 2. Ligand Preparation | Energy minimization using force fields. | Generate a low-energy 3D conformation of this compound. |
| 3. Molecular Docking | Software like AutoDock Vina or Glide. | Predict the binding pose and affinity of this compound to each receptor model. |
| 4. Hit Prioritization | Ranking based on docking scores and visual inspection of binding modes. | Identify the most promising candidate receptors for experimental validation. |
| 5. Refinement (Optional) | Molecular dynamics simulations of the ligand-receptor complex. | Assess the stability of the predicted binding pose over time. nih.gov |
Cheminformatics and Database Mining in Chemical Ecology Research
Cheminformatics involves the use of computational tools to organize, analyze, and mine large chemical datasets. In chemical ecology, this is essential for managing the vast and growing information on semiochemicals and for identifying new compounds from complex biological samples. epdf.pub
Databases are a cornerstone of cheminformatics. Public repositories like PubChem contain information on millions of compounds, including this compound, linking its structure to physical properties and literature references. habitablefuture.orgnih.gov More specialized databases are curated for chemical ecology research, containing information on pheromones and other semiochemicals, their source organisms, and their behavioral effects. These databases can be mined to find patterns, such as structure-activity relationships where, for example, acetates with specific chain lengths are common pheromones in a particular family of insects.
When researchers analyze a biological sample using techniques like gas chromatography-mass spectrometry (GC-MS), they obtain data on dozens or hundreds of compounds. mdpi.com Identifying these compounds can be a significant challenge. Cheminformatics tools can assist by comparing the experimental mass spectra and retention indices against specialized databases of known semiochemicals, including various acetates. researchgate.net This approach facilitates the tentative identification of compounds like this compound even when present in trace amounts, as was done in the analysis of paracloacal gland secretions from the American crocodile (Crocodylus acutus). researchgate.net
Furthermore, cheminformatics enables quantitative structure-activity relationship (QSAR) studies. By building a model based on a dataset of acetates with known pheromonal activity, researchers can predict the potential activity of an untested compound like this compound based solely on its computed molecular descriptors (e.g., size, shape, polarity).
Table 4: Application of Cheminformatics in this compound Research This table highlights how cheminformatics tools are applied in the context of chemical ecology.
| Tool/Technique | Application to this compound | Example Research Question |
|---|---|---|
| Chemical Databases (e.g., PubChem, Pherobase) | Retrieve known data on structure, properties, and biological sources. | In which species has this compound or structurally similar compounds been identified? |
| Mass Spectral Libraries (e.g., NIST, Wiley) | Match experimental GC-MS data to identify this compound in a sample mixture. woodj.org | Is this compound present in the pheromone gland extract of moth species X? nih.gov |
| Molecular Descriptor Calculation | Generate numerical representations of the molecule's properties (e.g., molecular weight, logP, surface area). | How do the physicochemical properties of this compound compare to active pheromones? |
| QSAR Modeling | Predict the potential biological activity based on its calculated descriptors. | Based on its chain length and functional group, is this compound likely to be a pheromone for a specific insect order? |
Advanced Research on Nonadecyl Acetate Derivatives and Analogues
Structural Modifications and Novel Compound Design
The specific arrangement of atoms in nonadecyl acetate (B1210297), a long-chain ester, provides a foundational scaffold for the design of new molecules with potentially unique properties. Researchers explore modifications to this structure, such as introducing branches, unsaturation, or halogen atoms, to study how these changes influence its physicochemical characteristics.
The synthesis of analogues of nonadecyl acetate that contain branched alkyl chains or carbon-carbon double bonds (unsaturation) is an area of active investigation. These structural changes can significantly alter the molecule's physical properties, such as its melting point, solubility, and spatial configuration.
The introduction of unsaturation into long-chain alkyl compounds is a key strategy for creating new derivatives. tubitak.gov.trresearchgate.net Synthetic methods often involve acylation reactions, where a piperazine (B1678402) or a similar core structure is reacted with an acyl chloride containing the desired unsaturated tail. tubitak.gov.trresearchgate.net For instance, acyl chlorides can be prepared from carboxylic acids, which themselves are synthesized through reactions involving aldehydes and malonic acid. tubitak.gov.tr While these specific examples utilize piperazine, the fundamental chemical principles of acylation are broadly applicable and could be adapted for the synthesis of unsaturated this compound analogues.
Similarly, methods for producing branched structures are of interest. The synthesis of branched polyethylene (B3416737) glycol, for example, utilizes trivalent branched radicals to create complex, multi-armed polymers. google.com These advanced synthetic strategies highlight the potential for creating structurally complex analogues of linear molecules like this compound.
The characterization of these new analogues is a critical step, employing techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise atomic structure and confirm the location of branches or double bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy: To identify functional groups, such as the ester carbonyl group and C=C double bonds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound. researchopenworld.com
Thermal Analysis (TGA/DSC): To study the thermal stability and phase behavior (melting and boiling points) of the new compounds. nih.gov
The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the this compound structure represents another avenue of novel compound design. Halogenation can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability.
Research into halogenated derivatives of related molecules, such as nonylphenol, provides a conceptual framework for potential studies on this compound. nih.gov In such studies, halogenated variants are synthesized and their properties are compared to the parent compound. For example, investigations have shown that brominated and other halogenated derivatives of nonylphenol can interact with biological receptors and may exhibit different levels of cytotoxicity compared to the non-halogenated form. nih.gov
The reactivity and stability of interhalogen compounds are influenced by the electronegativity and size of the halogen atoms involved; for example, compounds with fluorine tend to be more reactive than those with iodine. tutorchase.com A key finding from related research is that derivatization can mask or alter the biological signature of the original molecule, creating compounds that, while structurally similar, may behave as antagonists or have different interaction profiles in biological systems. nih.gov These studies underscore the potential for halogenation to fine-tune the properties of long-chain esters like this compound for specific applications.
Synthesis and Characterization of Branched and Unsaturated this compound Analogues
Chemical Applications and Mechanistic Studies
Understanding the reactivity, stability, and the relationship between structure and activity is fundamental to harnessing the potential of nonadecyl-containing compounds in various chemical contexts.
The chemical reactivity and stability of a compound are dictated by its structure, including its functional groups and bond strengths. For this compound, the ester linkage is a primary site of chemical reactivity, while the long nonadecyl chain is relatively inert but influences physical properties.
Key aspects of reactivity and stability include:
Thermal Stability: The stability of organometallic compounds often decreases for heavier elements within the same group in the periodic table, a trend linked to decreasing metal-carbon bond strength. britannica.com While this compound is not an organometallic compound, the principle of bond strength dictating stability is universal. The C-C and C-H bonds of the nonadecyl chain are strong, conferring significant thermal stability. However, like other organic esters, it will decompose at high temperatures.
Hydrolytic Stability: The ester group is susceptible to hydrolysis—cleavage by reaction with water—which can be catalyzed by acids or bases. This reaction would yield nonadecanol and acetic acid. The rate of hydrolysis is a key factor in the compound's stability in aqueous environments.
Oxidative Stability: The long saturated alkyl chain is generally resistant to oxidation under mild conditions. However, the introduction of unsaturation in analogues would create sites (allylic positions) more susceptible to oxidation.
Reactivity in Synthesis: Nonadecyl-containing compounds can be used in further chemical synthesis. For example, long-chain alkyl groups like nonadecyl have been incorporated into more complex molecules such as perylene (B46583) derivatives for applications in organic electronics. acs.orgepo.org
Structure-Activity Relationship (SAR) studies aim to determine how specific features of a molecule's structure relate to its biological activity. Such studies are crucial for understanding the mechanisms of action and for designing molecules with enhanced or specific effects.
In the context of this compound, SAR studies would involve synthesizing a series of analogues and comparing their activity in a specific biological assay. For example, research on flavonoids has demonstrated that the presence and type of side chains, such as prenyl groups, are key for their potent biological activities, including cytotoxic and anti-tumor promoting effects. researchgate.net
An SAR study on this compound could involve:
Varying the Alkyl Chain Length: Synthesizing a series of fatty acid acetates (e.g., heptadecyl acetate, octadecyl acetate, eicosyl acetate) to see how chain length affects a particular outcome, such as antifungal activity.
Modifying the Acyl Group: Replacing the acetate group with other carboxylates (e.g., propionate, benzoate) to probe the importance of this part of the molecule.
Introducing Functional Groups: Adding hydroxyl, keto, or halogen groups at various positions on the nonadecyl chain to map sensitive regions of the molecule.
By systematically altering the structure and measuring the corresponding change in biological activity, researchers can build a model that predicts the activity of new, untested analogues. This approach is essential for rationally designing compounds for specific non-clinical biological applications. nih.gov
Studies on the Reactivity and Stability of Nonadecyl-containing Compounds
Chemo-taxonomic Significance of this compound and Related Esters
Chemotaxonomy is the classification of organisms based on their chemical constituents. The presence or absence of specific secondary metabolites can serve as a marker to distinguish between different species, genera, or families. Long-chain esters, including this compound and related compounds, have been identified as having such chemotaxonomic significance.
For example, studies on the family Convolvulaceae (the morning glory family) have identified various alkyl coumarates and ferulates. phcogcommn.org The frequent reporting of octadecyl p-coumarate within this family suggests its importance as a chemical marker. phcogcommn.org The tentative detection of nonadecyl ferulate in Ipomoea carnea further highlights the role of these long-chain esters in the chemical profile of this genus. phcogcommn.org
Similarly, phytochemical investigations of the Capparaceae family, specifically the plant Capparis dongvanensis, led to the isolation of several known compounds, including nonadecan-1-ol and nonadecyl nonadecanoate. researchgate.net The identification of these long-chain compounds contributes to the chemical fingerprint of the species and aids in its taxonomic classification. The presence of these related substances suggests that this compound could also be a relevant, though perhaps less abundant, marker in certain plant taxa.
Emerging Research Frontiers and Future Directions in Nonadecyl Acetate Studies
Integration of Multi-Omics Approaches (e.g., Metabolomics for pathway elucidation)
The elucidation of the precise metabolic pathways involving Nonadecyl acetate (B1210297) and its precursors remains a significant area of research. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unravel these complex biological networks.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is particularly crucial. Non-targeted metabolomics using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) allows for the comprehensive profiling of metabolites in a biological sample. mdpi.com This approach can identify novel derivatives of Nonadecyl acetate and pinpoint related compounds that change in response to specific stimuli, providing clues to its function and metabolic fate. mdpi.comicrisat.org For example, metabolomic studies on pearl millet have identified a range of fatty acid-related compounds, including fatty aldehydes, alcohols, and esters, that are associated with rancidity, demonstrating the technique's power to link chemical profiles to biological processes. icrisat.org
Furthermore, combining metabolomics with other omics data can provide a more complete picture. For instance, transcriptomics (studying the set of all RNA transcripts) can identify the genes that are upregulated or downregulated in correlation with the production of this compound, suggesting the enzymes and regulatory factors involved. Proteomics can then confirm the presence and abundance of these enzymes. Such integrative multi-omics strategies have been successfully employed to understand the systemic effects of other complex molecules, like Okadaic acid on liver cells nih.gov and to identify biomarkers for dietary intake in nutritional studies. tesisenred.net A study on the effect of acetate on cancer cells used such approaches to reveal its role in deactivating the PI3K/AKT pathway, thereby enhancing anti-tumor immunity. nih.govresearchgate.net Applying these multi-omics workflows to organisms that produce this compound will be instrumental in fully elucidating its biosynthetic and degradation pathways.
Advanced Spectroscopic Techniques for In Situ Analysis
The accurate identification and quantification of this compound, both in biological matrices and industrial processes, rely on sophisticated analytical methods. Emerging advancements in spectroscopic techniques are enabling more sensitive, specific, and even in-situ analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the analysis of volatile and semi-volatile compounds like long-chain esters. nih.gov It has been widely used to identify this compound and related compounds in plant extracts and other natural sources. researchgate.nettandfonline.comresearchgate.netmdpi.com However, the frontier lies in enhancing these methods for higher throughput and coupling them with novel extraction techniques, such as magnetic solid-phase extraction, which has been developed for analyzing long-chain fatty acid ethyl esters. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for structural elucidation. Advanced NMR techniques, including two-dimensional methods (COSY, HSQC, HMBC) and solid-state NMR (ssNMR), are invaluable for unambiguously determining the structure of novel this compound derivatives and for quantifying esterification in complex polymers. nih.govacs.org For instance, quantitative 31P NMR has been introduced as a highly precise method for analyzing the degree of substitution in long-chain cellulose (B213188) esters after derivatization. researchgate.net
Other promising techniques include:
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy : A convenient method for determining the degree of substitution for cellulose esters by integrating specific vibrational bands. researchgate.net
Hyperspectral Imaging (HSI) : An emerging non-destructive technique that combines imaging and spectroscopy to provide spatial and spectral information about a sample, holding potential for the in-situ assessment of fat and ester composition in food and agricultural products. mdpi.com
The following table summarizes key spectroscopic techniques and their applications relevant to this compound studies.
| Technique | Application Area | Key Advantages | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in natural extracts | High sensitivity and specificity for volatile compounds. | nih.govresearchgate.nettandfonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, quantification of esterification | Provides detailed structural information, non-destructive. | nih.govacs.orgresearchgate.net |
| ATR-FTIR Spectroscopy | Analysis of functional groups in polymers | Rapid, convenient, requires minimal sample preparation. | researchgate.net |
| Hyperspectral Imaging (HSI) | Non-destructive analysis of food and agricultural products | Provides spatial and spectral information, suitable for online monitoring. | mdpi.com |
Development of Sustainable Bioproduction Platforms
Chemical synthesis of long-chain esters often requires harsh conditions and petrochemical-derived precursors. A major emerging frontier is the development of sustainable bioproduction platforms using engineered microorganisms. researchgate.net This biotechnological approach offers an environmentally friendly alternative for producing this compound and other valuable esters from renewable feedstocks. rsc.org
Metabolic engineering of industrial microbes like Escherichia coli and the oleaginous yeast Yarrowia lipolytica is at the forefront of this effort. nih.goviastate.edu These hosts can be engineered to channel carbon from simple sugars or plant-based oils into the fatty acid synthesis (FAS) pathway. nih.govfrontiersin.org Key strategies include:
Enhancing Precursor Supply : Overexpressing genes involved in the production of acetyl-CoA and malonyl-CoA, the primary building blocks for fatty acids.
Introducing Heterologous Enzymes : Expressing genes from other organisms to create novel pathways. For ester production, a crucial enzyme is the wax ester synthase (WS/DGAT), which catalyzes the esterification of a fatty acyl-CoA with an alcohol. nih.goviastate.edu
Pathway Optimization : Deleting competing metabolic pathways to redirect carbon flux towards the desired product and optimizing redox balance within the cell. iastate.edu
While high-titer production of specific long-chain esters like this compound is still a challenge, the foundational tools and strategies are in place. Research has demonstrated the successful production of various fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) in engineered microbes. nih.goviastate.edu Future work will focus on fine-tuning these microbial cell factories for the high-yield production of specific, high-value esters like this compound.
| Microorganism | Product Class | Key Engineering Strategy | Reference(s) |
| Yarrowia lipolytica | Fatty Acid Methyl/Ethyl Esters (FAME/FAEE), Wax Esters | Expression of wax ester synthase, optimization of redox metabolism. | iastate.edu |
| Escherichia coli | Fatty Acid Ethyl Esters (FAEE) | Expression of wax ester synthase (AtfA), utilization of ethanol. | nih.gov |
| Candida species | Long-chain dicarboxylic acids (precursors) | Re-engineering of β-oxidation pathway. | researchgate.net |
Exploration of New Ecological and Biological Roles
Recent phytochemical investigations have begun to uncover the diverse ecological and biological roles of this compound and its close chemical relatives. Initially identified as a component in various plants, emerging evidence suggests its involvement in chemical defense, cell signaling, and other potent bioactivities.
A significant area of exploration is its role as an allelochemical—a compound released by an organism that influences the growth and development of others. mdpi.com Secondary metabolites, including esters, are known to be crucial for the invasive strategies of some plants, helping them outcompete native species. nih.gov The presence of this compound in plant tissues suggests a potential defensive role against herbivores or pathogens.
Furthermore, derivatives of nonadecyl-containing compounds have demonstrated significant pharmacological potential:
Cytotoxic Activity : A derivative, nonadecyl para-hydroperoxycinnamate, isolated from Erythrina excelsa, was found to have moderate cytotoxic activity against several cancer cell lines. researchgate.net
Anti-inflammatory and Antioxidant Effects : Anacardic acid (6-nonadecyl salicylic (B10762653) acid) has been shown to possess anti-inflammatory, antinociceptive, and antioxidant properties. acs.org It also acts as an inhibitor of histone acetyltransferase and can suppress gene products involved in cancer cell proliferation and survival. nih.govkoreascience.kr
Hepatoprotective Effects : The compound trans-2-nonadecyl-4-(hydroxymethyl)-1,3-dioxolane (TNHD), purified from freshwater clams, has been shown to significantly alleviate dimethylnitrosamine-induced liver fibrosis in animal models. fda.gov.tw
These findings open up new avenues for research into the therapeutic applications of this compound and its derivatives, from oncology to the treatment of inflammatory diseases and liver conditions.
Computational Chemistry for Predictive Modeling and Rational Design
Computational chemistry and in silico modeling are becoming indispensable tools in chemical research, enabling scientists to predict molecular properties and rationally design new compounds without costly and time-consuming laboratory experiments. This frontier is highly relevant for accelerating the study and application of this compound.
Predictive modeling can be used to estimate a wide range of properties, including:
Physicochemical Properties : Such as solubility, lipophilicity, and stability, which are critical for any potential application.
Pharmacokinetics (ADMET) : In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound, which is essential for drug development. acs.org Studies on anacardic acid derivatives have successfully used these models to screen for candidates with favorable pharmacokinetic profiles and low toxicity. researchgate.net
Bioactivity : Molecular docking simulations can predict how a molecule like this compound might bind to a specific biological target, such as an enzyme or receptor. This can help to hypothesize its mechanism of action and guide the design of more potent derivatives. researchgate.net
Rational design leverages these computational insights to modify the structure of this compound for specific purposes. For example, quantum chemical calculations have been used to guide the synthesis of new guanidines with long alkyl substituents, including nonadecyl groups, to enhance their stability for industrial applications. acs.org Similarly, density functional theory (DFT) has been employed to understand the adsorption mechanisms of long-chain esters on surfaces, which is crucial for developing new materials and separation processes. nih.gov The application of these computational tools will undoubtedly accelerate the discovery of new properties and applications for this compound.
Q & A
Q. What analytical methods are recommended for identifying nonadecyl acetate in complex mixtures?
this compound (CAS 1577-43-1) can be identified using gas chromatography-mass spectrometry (GC-MS) with reference standards. Retention times and mass spectral fragmentation patterns should be cross-referenced with databases or purified samples. High-purity this compound (≥97%) has been isolated using column chromatography and validated via nuclear magnetic resonance (NMR) spectroscopy . For mixtures, tandem techniques like GC×GC-MS improve resolution of structurally similar esters.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
this compound must be handled in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles. While specific toxicity data are limited, general ester safety guidelines apply: avoid inhalation, skin contact, and ingestion. Material Safety Data Sheets (SDS) for analogous compounds (e.g., cedryl acetate) recommend secondary containment and spill kits for volatile organics .
Advanced Research Questions
Q. How should experimental designs account for this compound’s stability under varying conditions?
Stability studies require controlled variables (temperature, pH, light exposure) and validated analytical methods. For example:
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Hydrolytic stability : Monitor ester hydrolysis via pH-adjusted aqueous solutions and quantify acetic acid release via titration or HPLC . Include inert atmospheres (e.g., nitrogen) to minimize oxidative degradation.
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
Discrepancies in properties like melting point or solubility often arise from purity variations or methodological differences. To address this:
Q. What strategies optimize the synthesis of this compound for high yield and scalability?
Esterification of 1-nonadecanol with acetic anhydride under acid catalysis (e.g., sulfuric acid) is common. Key optimizations include:
- Molar ratios : A 1:2 alcohol-to-anhydride ratio minimizes side reactions.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Use fractional distillation or recrystallization from ethanol. Validate purity via GC-FID and compare retention indices with literature values .
Q. How can this compound be distinguished from structurally similar esters in chromatographic analyses?
Employ orthogonal separation techniques:
Q. What methodological approaches validate this compound’s role in biological or environmental systems?
- Metabolomic profiling : Use LC-MS/MS with isotopic labeling to track incorporation into lipid bilayers or metabolic pathways.
- Environmental fate studies : Employ gas purge-and-trap systems to quantify volatility and biodegradation rates via OECD 301B assays. Calibration curves with internal standards (e.g., deuterated analogs) are critical for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
